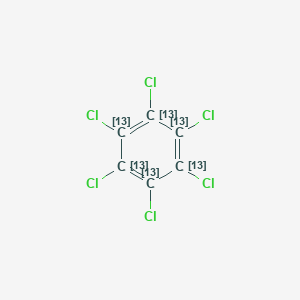
六氯苯-13C6
概述
描述
Hexachlorobenzene-13C6 is a stable, white, crystalline chlorinated hydrocarbon with the molecular formula 13C6Cl6. It is an isotope-labeled analog of hexachlorobenzene, where all six carbon atoms are replaced with the carbon-13 isotope. This compound is primarily used in scientific research, particularly in isotope dilution mass spectrometry for the quantitative analysis of pesticides .
科学研究应用
Hexachlorobenzene-13C6 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Environmental Analysis: Used as a standard in the analysis of environmental samples for the presence of hexachlorobenzene and its metabolites.
Synthetic Intermediates: Used in the synthesis of other labeled compounds for research purposes.
Pesticide/Herbicide Standards: Used as a standard in the analysis of pesticide and herbicide residues.
Endocrine Disruptors: Used in studies related to endocrine disruption and its effects on biological systems
安全和危害
作用机制
Mode of Action
It is known to be resistant to biodegradation, which may contribute to its persistence in the environment and its bioaccumulation in organisms .
Biochemical Pathways
Hexachlorobenzene-13C6 is involved in the modulation of various biochemical pathways. For instance, it has been found to modulate the response of cells to chemotherapy . It is also known to be involved in the process of dechlorination, which is a critical step in its biodegradation .
Pharmacokinetics
It is known that hexachlorobenzene and its analogs are resistant to biodegradation, which suggests that they may persist in the body for extended periods .
Result of Action
It is known to be a possible human carcinogen . It has also been found to modulate the response of cells to chemotherapy, suggesting that it may have significant effects at the cellular level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Hexachlorobenzene-13C6. For instance, its resistance to biodegradation suggests that it may persist in the environment for extended periods . Furthermore, it is known to bioaccumulate in organisms, which means that its concentration can increase over time in certain environments .
生化分析
Biochemical Properties
Hexachlorobenzene-13C6 interacts with various enzymes and proteins in biochemical reactions. A study showed that an engineered Escherichia coli strain, harbouring a gene cassette that encodes the mutant of cytochrome P-450cam (CYP101), oxidised Hexachlorobenzene-13C6 to pentachlorophenol (PCP) .
Cellular Effects
Hexachlorobenzene-13C6 has been found to exert genotoxic effects in a humpback whale cell line under stable exposure conditions . It has also been linked to a variety of health effects in humans and animals, such as triggering of porphyria, microsomal enzyme induction, thyroid dysfunctions, neurological symptoms, and immunological disorders .
Molecular Mechanism
The molecular mechanism of Hexachlorobenzene-13C6 involves its interaction with biomolecules and changes in gene expression. The engineered E. coli strain mentioned earlier oxidises Hexachlorobenzene-13C6 to PCP, which is then further completely degraded by Sphingobium chlorophenolicum ATCC 39723 .
Temporal Effects in Laboratory Settings
It is known that Hexachlorobenzene-13C6 is a stable compound under normal temperatures and pressures .
Dosage Effects in Animal Models
The effects of Hexachlorobenzene-13C6 vary with different dosages in animal models. Chronic exposure to Hexachlorobenzene-13C6 has led to a number of health effects in animals, including hepatic porphyria, neurotoxic effects, and toxic effects on the thyroid function, reproductive system, and immune system .
Metabolic Pathways
Hexachlorobenzene-13C6 is involved in various metabolic pathways. A microbial consortium was assembled for the degradation of Hexachlorobenzene-13C6, a persistent organic pollutant .
准备方法
Synthetic Routes and Reaction Conditions
Hexachlorobenzene-13C6 can be synthesized by the chlorination of benzene-13C6. The reaction involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out under controlled conditions to ensure complete chlorination of the benzene ring .
Industrial Production Methods
Industrial production of hexachlorobenzene-13C6 follows similar synthetic routes but on a larger scale. The process involves the chlorination of benzene-13C6 in large reactors, with careful monitoring of reaction conditions to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
Hexachlorobenzene-13C6 undergoes several types of chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles.
Reduction Reactions: It can be reduced to form lower chlorinated benzenes.
Oxidation Reactions: It can be oxidized to form chlorinated phenols and other derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide and potassium hydroxide, typically under elevated temperatures.
Reduction Reactions: Common reagents include zinc dust and hydrochloric acid.
Oxidation Reactions: Common reagents include potassium permanganate and sulfuric acid.
Major Products Formed
Substitution Reactions: Formation of compounds such as pentachlorophenol.
Reduction Reactions: Formation of compounds such as pentachlorobenzene and tetrachlorobenzene.
Oxidation Reactions: Formation of compounds such as pentachlorophenol and tetrachlorophenol.
相似化合物的比较
Hexachlorobenzene-13C6 is unique due to its isotope labeling, which makes it particularly useful in research applications. Similar compounds include:
Hexachlorobenzene: The non-labeled analog, used as a pesticide and in various industrial applications.
Pentachlorobenzene: A lower chlorinated analog, used in similar applications but with different chemical properties.
Tetrachlorobenzene: Another lower chlorinated analog, used in various industrial applications
Hexachlorobenzene-13C6 stands out due to its stable isotope labeling, which allows for precise quantitative analysis in various research applications.
属性
IUPAC Name |
1,2,3,4,5,6-hexachloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6Cl6/c7-1-2(8)4(10)6(12)5(11)3(1)9/i1+1,2+1,3+1,4+1,5+1,6+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKAPSXZOOQJIBF-IDEBNGHGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13C]1(=[13C]([13C](=[13C]([13C](=[13C]1Cl)Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Cl6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401312684 | |
| Record name | Benzene-13C6, hexachloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401312684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93952-14-8 | |
| Record name | Benzene-13C6, hexachloro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93952-14-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene-13C6, hexachloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401312684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 93952-14-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is Hexachlorobenzene-13C6 used as a model compound in studying H-abstraction reactions in electron ionization mass spectrometry (EI-MS)?
A: Hexachlorobenzene-13C6, along with Hexabromobenzene-13C6, serves as an ideal model compound to investigate H-abstraction reactions occurring in EI-MS for several reasons. Firstly, both compounds are halogenated organic compounds (HOCs), a class of compounds for which EI-induced H-abstraction reactions were previously unexplored [, ]. Secondly, the use of 13C labeling allows researchers to differentiate between the target compound and potential sources of background hydrogen in the mass spectrometer. This distinction is crucial for accurately evaluating the efficiency of H-abstraction reactions [, ].
Q2: What significant findings arose from using Hexachlorobenzene-13C6 in the GC-HRMS study on H-abstraction reactions?
A2: The research utilizing Hexachlorobenzene-13C6 revealed several key insights about H-abstraction reactions in EI-MS:
- Efficiency Variation: The efficiency of H-abstraction varied significantly among different isotopologues of the same compound and between Hexachlorobenzene-13C6 and Hexabromobenzene-13C6. This finding suggests that the number and type of halogen atoms present in a molecule can influence its propensity to undergo H-abstraction [, ].
- Temperature Dependence: H-abstraction efficiency was observed to be dependent on the ion source temperature. While increasing temperature initially increased efficiency, it eventually led to a decline [].
- Ion-Molecule Reactions: The study suggests that H-abstraction reactions in this context are likely ion-molecule reactions, potentially involving siloxanes bleeding from the GC column as the hydrogen source [].
Q3: How can the findings from the Hexachlorobenzene-13C6 study be applied to improve the identification of halogenated organic pollutants (HOPs)?
A3: This research offers valuable strategies for enhancing HOP identification in environmental analysis:
- Interference Mitigation: Understanding the factors influencing H-abstraction can help develop methods to minimize or eliminate the interference it causes in EI-MS analysis, leading to more accurate identification of HOPs [, ].
- Novel HOP Identification: The study highlights the importance of considering H-abstraction reactions when identifying novel HOPs, as these reactions could lead to misinterpretation of mass spectra [, ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]ethanol](/img/structure/B41918.png)
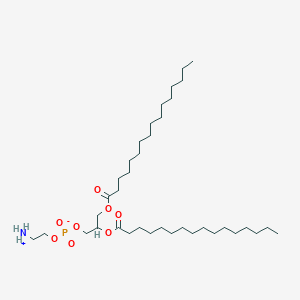
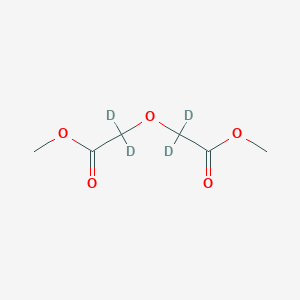
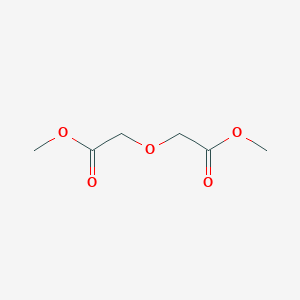
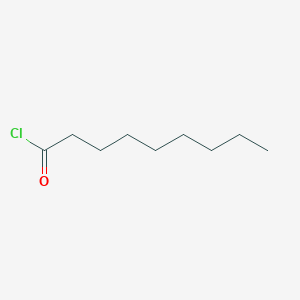
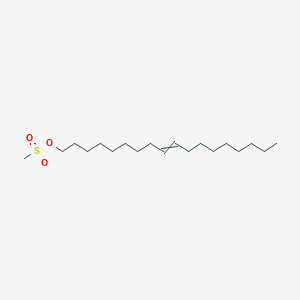
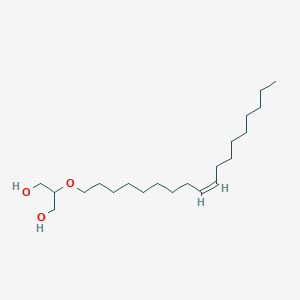




![(8R,9S,13S,14S,17S)-13-ethyl-3-methoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B41943.png)
![(8R,9S,13S,14S)-13-ethyl-3-methoxy-7,8,9,11,12,14-hexahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B41946.png)
